Triethanolamine borate

Description

The exact mass of the compound 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 5220. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NKPKVNRBHXOADG-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B12OCCN(CCO1)CCO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H12BNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID8065874 | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

156.98 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

283-56-7, 15277-97-1 | |

| Record name | Triethanolamine borate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=283-56-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Triethanolamine borate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000283567 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boric acid, cyclic nitrilotriethylene ester | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0015277971 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Boratrane | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5220 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Boron, [[2,2',2''-(nitrilo-.kappa.N)tris[ethanolato-.kappa.O]](3-)]-, (T-4)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID8065874 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2,8,9-trioxa-5-aza-1-borabicyclo[3.3.3]undecane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.005.458 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | BORATRANE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2N1AHN0X56 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

synthesis and characterization of triethanolamine borate

An In-depth Technical Guide to the Synthesis and Characterization of Triethanolamine (B1662121) Borate (B1201080)

Introduction

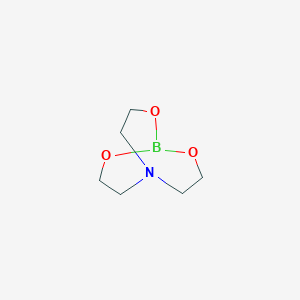

Triethanolamine borate, also known as boratrane, is an organoboron compound with the chemical formula C₆H₁₂BNO₃.[1] It is formed through the esterification of triethanolamine and boric acid.[2] The molecule is notable for its unique cage-like "triptych" structure, which features a transannular dative bond between the nitrogen and boron atoms (N→B).[3] This N-B coordination contributes significantly to the molecule's high stability, particularly its resistance to hydrolysis, a common issue with simpler boric acid esters.[2][3]

This stability, along with its water-solubility and eco-friendly nature, makes this compound a compound of significant interest.[1][4] It serves as a versatile intermediate and additive in various fields.[1][5] In industrial applications, it is used as a corrosion inhibitor, a flame retardant, a lubricating additive, and a curing agent for epoxy resins.[4][6] For researchers and drug development professionals, boron-containing compounds are increasingly recognized for their potential in medicinal chemistry, acting as enzyme inhibitors and novel therapeutic agents.[7][8] this compound itself is used as an intermediate in the synthesis of other compounds, such as Silatrane, which has been investigated for its biological activities.[5]

This guide provides a comprehensive overview of the , presenting detailed experimental protocols, tabulated quantitative data, and visual workflows to support research and development activities.

Synthesis of this compound

The primary method for synthesizing this compound is the esterification reaction between boric acid and triethanolamine. The reaction involves the removal of three molecules of water to form the final cyclic ester structure. Several protocols have been developed to optimize this process, primarily differing in the method of water removal and the use of solvents.

Experimental Protocols

Method 1: Azeotropic Distillation with a Water-Carrying Agent

This is a common and efficient method that uses an organic solvent to remove water as it is formed, driving the reaction to completion. Toluene (B28343) is frequently reported as an effective water-carrying agent.[2]

-

Reactants and Equipment:

-

Procedure:

-

Add boric acid to a stirred solution of triethanolamine in toluene within the three-necked flask.[3] The optimal molar ratio of boric acid to triethanolamine is 1:1.[2]

-

Gradually heat the mixture to reflux. The water formed during the esterification will be collected in the trap.[2][3]

-

Continue the reaction under reflux until the calculated amount of water has been collected, indicating the completion of the esterification. The optimal reaction time is approximately 2 hours.[2]

-

After the reaction is complete, evaporate the solvent under reduced pressure.[3][5]

-

Purify the resulting crude product by recrystallization from a suitable solvent, such as acetonitrile.[2][3]

-

Isolate the white, crystalline solid product by filtration and dry it under a vacuum.[3]

-

Method 2: Solvent-Free Synthesis

This method avoids organic solvents by directly heating the reactants and removing water via distillation.

-

Reactants and Equipment:

-

Procedure:

-

Combine boric acid and triethanolamine in the flask. A 1:1 molar ratio is used.[10]

-

Add a small amount of water (e.g., 3 mL) to help dissolve the reactants.[10]

-

Equip the flask with a short path distillation apparatus.[10]

-

Heat the mixture to 120°C and continue heating until no more water condenses in the distillation apparatus.[10]

-

The isolated product can be further purified by recrystallization from acetonitrile.[10]

-

Optimized Reaction Conditions

Research has been conducted to determine the most effective conditions for the azeotropic distillation method to maximize yield.[2]

| Parameter | Optimal Condition | Resulting Yield |

| Reactant Mole Ratio (Boric Acid:Triethanolamine) | 1:1 | 82.46%[2] |

| Water-Carrying Agent | Toluene (25 ml) | 82.46%[2] |

| Reaction Time | 2 hours | 82.46%[2] |

Synthesis Workflow

Caption: General workflow for the synthesis of this compound via azeotropic distillation.

Characterization of this compound

Once synthesized, the product's identity, purity, and structural properties are confirmed using a variety of analytical techniques.[3]

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy NMR is a primary tool for elucidating the molecular structure of this compound. ¹H NMR confirms the proton environment, ¹³C NMR identifies the carbon framework, and ¹¹B NMR is particularly useful for studying the coordination at the boron center.[10][11]

-

Experimental Protocol (General):

-

Dissolve a small sample of the purified product in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).[10][12]

-

Acquire ¹H, ¹³C, and ¹¹B NMR spectra using a high-field NMR spectrometer (e.g., 500 MHz).[10]

-

Process the data to determine chemical shifts (δ), coupling constants (J), and peak integrations.

-

-

Quantitative Data:

| Nucleus | Solvent | Chemical Shift (δ) in ppm | Assignment |

| ¹H NMR | CDCl₃ | 3.65 (triplet, J=5.5 Hz, 6H) | -O-CH₂-[10] |

| 3.04 (triplet, J=5.5 Hz, 6H) | -N-CH₂-[10] | ||

| ¹³C NMR | CDCl₃ | 62.1 | -O-CH₂-[10] |

| 59.3 | -N-CH₂-[10] | ||

| ¹¹B NMR | CDCl₃ | -4.6 | TEA-B Complex[11][12][13] |

| D₂O | -5.8 | TEA-B Complex[11][12][13] |

Fourier Transform Infrared (FT-IR) Spectroscopy FT-IR spectroscopy is used to identify the functional groups present in the molecule by measuring the absorption of infrared radiation. The spectrum provides a characteristic fingerprint for the compound.

-

Experimental Protocol (ATR):

-

Place a small amount of the dry, powdered sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

-

Record the spectrum over a typical range (e.g., 4000-400 cm⁻¹).

-

Identify the characteristic absorption bands corresponding to specific molecular vibrations.

-

-

Quantitative Data:

| Wavenumber (cm⁻¹) | Assignment |

| 2988, 2853 | C-H stretching vibrations[10] |

| 1469 | C-H bending vibrations |

| 1258 | C-N stretching |

| 1160, 1115, 1063, 1026 | C-O and B-O stretching vibrations[10] |

| 1001, 933 | B-O stretching |

| 730 | N→B coordination bond related vibration |

Thermal Analysis

Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC) are used to evaluate the thermal stability, melting point, and decomposition profile of the compound.[2][3]

-

Experimental Protocol (General):

-

Place a small, accurately weighed sample (typically 10-20 mg) into a crucible (e.g., platinum or alumina).[14][15]

-

Heat the sample under a controlled atmosphere (e.g., nitrogen) at a constant heating rate (e.g., 3.5-10 °C/min).[14][15]

-

For TGA, record the change in mass as a function of temperature.[16]

-

For DSC, measure the heat flow into or out of the sample relative to a reference as a function of temperature.[16]

-

-

Quantitative Data:

| Analysis | Observation | Temperature (°C) |

| Melting Point | Literature value | 235-237 °C[1] |

| DSC | Endothermic Peak (Melting) | ~236 °C[2] |

| DSC | Endothermic Peak (Decomposition) | Detected at higher temperatures[2] |

| TGA | Onset of Decomposition | Varies with conditions |

Other Characterization Techniques

-

Mass Spectrometry (MS): Used to confirm the molecular weight of the compound (156.98 g/mol ).[1][3]

-

X-ray Diffraction (XRD): Can be employed to study the crystal structure and confirm the crystalline nature of the synthesized solid.[3][17]

Characterization Workflow

References

- 1. This compound Boratrane [sigmaaldrich.com]

- 2. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 3. researchgate.net [researchgate.net]

- 4. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 5. This compound | 283-56-7 [chemicalbook.com]

- 6. This compound (15277-97-1) at Nordmann - nordmann.global [nordmann.global]

- 7. Boron Chemicals in Drug Discovery and Development: Synthesis and Medicinal Perspective - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Medicinal Chemistry In Drug Development | Borates Today [borates.today]

- 9. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]

- 10. This compound synthesis - chemicalbook [chemicalbook.com]

- 11. researchgate.net [researchgate.net]

- 12. academic.oup.com [academic.oup.com]

- 13. academic.oup.com [academic.oup.com]

- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 15. kiche.or.kr [kiche.or.kr]

- 16. Thermal Analysis TA, TGA, DSC, DTA | PPTX [slideshare.net]

- 17. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Chemical and Physical Properties of Triethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080), also known as boratrane, is a versatile chemical compound with the CAS number 283-56-7.[1][2] It is an ester formed from the reaction of triethanolamine and boric acid.[3] This compound has garnered significant interest in various industrial and research applications due to its unique chemical structure and properties. It is recognized for its utility as a buffer, a corrosion inhibitor, a flame retardant, and a catalyst.[1][3][4] This technical guide provides a comprehensive overview of the core chemical and physical properties of triethanolamine borate, detailed experimental protocols for its synthesis and analysis, and visual representations of these processes.

Chemical and Physical Properties

This compound is a white to off-white, odorless crystalline powder.[1][2] It is slightly soluble in acetone (B3395972) and benzene (B151609) and is also water-soluble.[1] The key physical and chemical properties of this compound are summarized in the tables below.

Core Chemical and Physical Data

| Property | Value | Reference |

| Molecular Formula | C₆H₁₂BNO₃ | [1][2] |

| Molecular Weight | 156.98 g/mol | [1][2] |

| Appearance | White to off-white powder/solid | [1][2] |

| Melting Point | 235-237 °C (lit.) | [1][2][5] |

| Boiling Point | 149.6 ± 39.0 °C (Predicted) | [2] |

| Density | 1.13 ± 0.1 g/cm³ (Predicted) | [2] |

| Flash Point | 44.3 °C | [1] |

| pKa | 6.40 ± 0.20 (Predicted) | [1][2] |

| Solubility | Slightly soluble in acetone, benzene. Soluble in water. | [1][5] |

Identification and Registry Information

| Identifier | Value | Reference |

| CAS Number | 283-56-7 | [1][2] |

| EINECS Number | 206-003-5 | [1] |

| Beilstein Registry Number | 774536 | |

| InChI | InChI=1S/C6H12BNO3/c1-4-9-7-10-5-2-8(1)3-6-11-7/h1-6H2 | [2] |

| InChIKey | NKPKVNRBHXOADG-UHFFFAOYSA-N | [2] |

| SMILES | B12OCCN(CCO1)CCO2 | [2] |

Experimental Protocols

Detailed methodologies for the synthesis and analysis of this compound are crucial for its application in research and development.

Synthesis of this compound from Trimethyl Borate

This protocol describes the synthesis of this compound from trimethyl borate and triethanolamine.[1][2]

Materials:

-

Trimethyl borate (62.7 g, 0.6 mol)

-

Triethanolamine (74.6 g, 0.5 mol)

-

Toluene (B28343) (300 g)

-

Acetonitrile (B52724) (for recrystallization)

-

Reaction flask with reflux condenser and distillation apparatus

-

Heating mantle

-

Gas Chromatography (GC) system for reaction monitoring

-

High-Performance Liquid Chromatography (HPLC) system for purity analysis

-

Rotary evaporator

-

Filtration apparatus

-

Drying oven

Procedure:

-

Add 62.7 g (0.6 mol) of trimethyl borate, 74.6 g (0.5 mol) of triethanolamine, and 300 g of toluene to a reaction flask.

-

Slowly heat the mixture to reflux and maintain for 1 hour at room temperature.

-

Begin distillation to remove the distillate under normal pressure at a temperature range of 65-100 °C.

-

Monitor the reaction progress by taking samples and analyzing them using Gas Chromatography (GC).

-

Once the reaction is complete, concentrate the solution under reduced pressure using a rotary evaporator until no more liquid distills off.

-

Add acetonitrile to the residue to induce recrystallization.

-

Filter the resulting white solid and dry it.

-

The expected yield of the white solid is approximately 68 g (86.6% yield) with a purity of 98.8% as determined by HPLC.[1][2]

Synthesis of this compound from Boric Acid

This method involves the esterification of boric acid and triethanolamine.[3][6]

Materials:

-

Boric acid

-

Triethanolamine

-

Two-liquid solvent system (e.g., a hydrocarbon like xylene and a saturated monohydric alcohol like n-butanol)[7]

-

Acetonitrile or pyridine (B92270) for recrystallization

-

Reaction vessel with heating and vacuum capabilities

Procedure:

-

Mix boric acid and triethanolamine in the reaction vessel.

-

Add the two-liquid solvent system. One liquid acts as a solvent for the reactants only, while the other is a solvent for both reactants and the product.[7]

-

Heat the reaction mixture under vacuum for approximately 10 hours.[3][7]

-

Continuously remove the water formed during the reaction.[6]

-

After the reaction is complete, cool the mixture to allow for the crystallization of the product.

-

Purify the crude product by recrystallization from acetonitrile or pyridine, or by sublimation under vacuum.[3]

-

Further recrystallizations may be performed to achieve higher purity.

Quantitative Analysis of Boric Acid via Derivatization to this compound

This protocol outlines a method for the quantitative analysis of boric acid in aqueous samples by converting it to the more volatile this compound for GC-MS analysis.[8][9]

Materials:

-

Aqueous sample containing boric acid

-

Triethanolamine

-

Gas Chromatography-Mass Spectrometry (GC-MS) system

Procedure:

-

Derivatization: React the aqueous sample containing boric acid with triethanolamine. This reaction quantitatively converts the nonvolatile boric acid (B(OH)₃) into the volatile this compound (B(OCH₂CH₂)₃N).[8][9]

-

GC-MS Analysis:

-

Inject the derivatized sample into the GC-MS system.

-

The volatile this compound is separated on the GC column and subsequently detected by the mass spectrometer.

-

Utilize Selected Ion Monitoring (SIM) mode for high accuracy, specificity, and reproducibility, which also helps in reducing matrix effects.[8][9]

-

-

Quantification:

-

Prepare a calibration curve using standard solutions of boric acid derivatized with triethanolamine. A typical calibration curve ranges from 0.01 µg/mL to 10.0 µg/mL.[8][9]

-

Determine the concentration of boric acid in the sample by comparing its response to the calibration curve.

-

The limit of detection for this method has been reported to be as low as 0.04 µg/L.[8][9]

-

Visualizations

The following diagrams illustrate the experimental workflows for the synthesis and analysis of this compound.

Caption: Synthesis workflow for this compound from trimethyl borate.

Caption: Analytical workflow for boric acid via GC-MS derivatization.

Applications and Safety

This compound has a wide range of applications. It is used as a curing or hardening agent for epoxy resins, imparting excellent chemical stability and moisture resistance to the cured products.[3][7] It also serves as an intermediate in the synthesis of silatranes, which have potential applications as reversible cholinesterase inhibitors and antitumor agents.[1][2] Furthermore, it is utilized as a corrosion inhibitor, lubricant additive, and flame retardant.[3][4] In laboratory settings, it can be used as a buffer.[1][2]

In terms of safety, this compound is considered a poison by the intravenous route.[1][2] It is irritating to the eyes, respiratory system, and skin.[5] When heated to decomposition, it emits toxic fumes of nitrogen oxides (NOx).[1] Appropriate personal protective equipment, such as gloves and safety glasses, should be worn when handling this compound.[10] It should be stored in a dry, cool, and well-ventilated area away from sources of ignition.[5]

References

- 1. Cas 283-56-7,this compound | lookchem [lookchem.com]

- 2. This compound | 283-56-7 [chemicalbook.com]

- 3. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 4. caming.com [caming.com]

- 5. This compound [chembk.com]

- 6. scribd.com [scribd.com]

- 7. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]

- 8. Fast quantitative analysis of boric acid by gas chromatography-mass spectrometry coupled with a simple and selective derivatization reaction using triethanolamine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. pubs.acs.org [pubs.acs.org]

- 10. watson-int.com [watson-int.com]

triethanolamine borate CAS number 283-56-7 information

An In-depth Technical Guide to Triethanolamine (B1662121) Borate (B1201080) (CAS 283-56-7)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine borate (CAS No. 283-56-7), also known as Boratrane or 2,8,9-Trioxa-5-aza-1-borabicyclo[3.3.3]undecane, is a versatile organoboron compound. It is formed from the reaction of triethanolamine and boric acid or its esters. The molecule is characterized by a unique cage-like structure with a transannular dative bond between the nitrogen and boron atoms, which imparts significant stability. This technical guide provides a comprehensive overview of its chemical and physical properties, synthesis, analytical characterization, and key applications, with a focus on experimental protocols and mechanisms of action.

Chemical and Physical Properties

This compound is a white to off-white crystalline solid.[1] It is valued for its multifunctional properties, including its mild alkalinity and low toxicity, making it suitable for a range of industrial and consumer applications.[1] Its key physical and chemical properties are summarized in the tables below.

Table 1: General and Physical Properties

| Property | Value | Reference(s) |

| CAS Number | 283-56-7 | [1][2] |

| Molecular Formula | C₆H₁₂BNO₃ | [1][2] |

| Molecular Weight | 156.98 g/mol | [2] |

| Appearance | White to off-white powder/crystalline solid | [1][2] |

| Melting Point | 235-237 °C | [2] |

| Boiling Point | 149.6 ± 39.0 °C at 760 mmHg | [2] |

| Purity (Typical) | >95.0% to 98% min | [1][2] |

| Solubility | Soluble in water. Slightly soluble in acetone, benzene. | [1] |

Table 2: Spectroscopic Data

| Technique | Data | Reference(s) |

| ¹H NMR (CDCl₃) | δ = 3.65 (t, J=5.5 Hz, 6H), 3.04 (t, J=5.5 Hz, 6H) | [3] |

| ¹³C NMR (CDCl₃) | δ = 62.1, 59.3 | [3] |

| IR (ATR) (cm⁻¹) | 2988, 2853, 1469, 1370, 1258, 1160, 1115, 1063, 1026, 1001, 933, 889, 730, 621, 560 | [3] |

Synthesis and Characterization

This compound can be synthesized through several routes, most commonly by the esterification of triethanolamine with boric acid or a boric acid ester like trimethyl borate.

Experimental Protocols for Synthesis

Protocol 1: From Boric Acid and Triethanolamine [3]

-

Reactants: To a 25 mL flask, add boric acid (50 mmol) and triethanolamine (50 mmol).

-

Solvent: Add 3 mL of water to aid in solubility.

-

Reaction Setup: Equip the flask with a short-path distillation apparatus.

-

Reaction Conditions: Heat the mixture to 120 °C.

-

Procedure: Continue heating to distill off the water as it is formed, driving the reaction to completion. The reaction is complete when no more water condenses.

-

Purification: Recrystallize the resulting solid product from acetonitrile (B52724).

-

Yield: Approximately 70%.

Protocol 2: From Trimethyl Borate and Triethanolamine [4]

-

Reactants: In a reaction vessel, combine trimethyl borate (0.6 mol), triethanolamine (0.5 mol), and 300g of toluene.

-

Reaction Conditions: Slowly heat the mixture to reflux and maintain for 1 hour.

-

Procedure: Distill the methanol (B129727) byproduct at normal pressure (65-100 °C) while the reaction proceeds. Monitor the reaction progress using Gas Chromatography (GC).

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure until no more liquid distills.

-

Purification: Add acetonitrile to the residue for recrystallization. Filter and dry the resulting white solid.

-

Yield: 86.6% with a purity of 98.8% as determined by HPLC.

Diagram 1: Synthesis Workflow

Caption: Workflow for the synthesis of this compound.

Analytical Characterization Protocols

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H and ¹³C NMR: Dissolve the sample in deuterated chloroform (B151607) (CDCl₃). Acquire spectra on a 400 MHz or 500 MHz NMR spectrometer. The expected chemical shifts are provided in Table 2.[3]

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy:

-

Acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory. The characteristic absorption bands are listed in Table 2.[3]

-

-

High-Performance Liquid Chromatography (HPLC):

-

Due to the lack of a UV chromophore, analysis requires a Refractive Index Detector (RID) or derivatization. A mixed-mode column like Coresep 100 can be used for the separation of ethanolamines.[5]

-

Applications and Mechanisms of Action

This compound has a wide array of applications owing to its unique chemical structure.

Flame Retardant

Borates, including this compound, are effective halogen-free flame retardants for polymers and cellulosic materials.[2][6]

-

Mechanism of Action:

-

Endothermic Decomposition: When exposed to high temperatures, the borate compound decomposes, an endothermic process that absorbs heat and cools the material.

-

Water Release: Hydrated borates release water vapor upon heating, which dilutes flammable gases in the combustion zone and reduces the oxygen concentration.[7]

-

Char Promotion: Borates act as catalysts for dehydration reactions in the substrate, promoting the formation of a stable carbonaceous char layer.[8]

-

Protective Glaze Formation: At high temperatures, the borate forms a glassy, vitreous layer that insulates the underlying material from heat and oxygen, and acts as a barrier to prevent the release of flammable volatiles.[2][8]

-

Diagram 2: Flame Retardant Mechanism

References

- 1. ASTM E84: Standard Test Method for Surface Burning Characteristics of Building Materials [intertek.com]

- 2. store.astm.org [store.astm.org]

- 3. This compound synthesis - chemicalbook [chemicalbook.com]

- 4. testextextile.com [testextextile.com]

- 5. farsi.msrpco.com [farsi.msrpco.com]

- 6. ASTM G99-17 | Wear Testing with Pin-on-Disk - Rtec Instruments [rtec-instruments.com]

- 7. store.astm.org [store.astm.org]

- 8. floorexpert.com [floorexpert.com]

Triethanolamine Borate: A Comprehensive Technical Review of Its Applications

An In-depth Guide for Researchers, Scientists, and Drug Development Professionals

Triethanolamine (B1662121) borate (B1201080) (TEAB), a versatile chemical compound, has garnered significant interest across various industrial and scientific fields. Formed through the reaction of triethanolamine and boric acid, this compound exhibits a unique combination of properties that make it a valuable component in a wide array of applications, from enhancing the performance of industrial fluids to playing a crucial role in advanced energy storage systems. This technical guide provides a comprehensive review of the core applications of triethanolamine borate, presenting quantitative data, detailed experimental protocols, and visual representations of key processes to support researchers and professionals in their work.

Synthesis of this compound

The synthesis of this compound is a relatively straightforward process, typically involving the esterification of boric acid and triethanolamine.[1]

Experimental Protocol: Synthesis of this compound

A common laboratory-scale synthesis protocol is as follows:

-

Reactant Preparation: In a suitable reaction flask, equimolar amounts of boric acid (e.g., 50 mmol) and triethanolamine (e.g., 50 mmol) are combined.[2]

-

Solvent Addition: A solvent such as toluene (B28343) is added to the mixture to serve as a water-carrying agent, facilitating the removal of water formed during the esterification reaction.[1] In some procedures, a small amount of water (e.g., 3 mL) is initially added to aid in the dissolution of the reactants.[2]

-

Reaction: The mixture is heated to reflux.[1] A short path distillation apparatus can be used to continuously remove the water-toluene azeotrope.[2] The reaction is typically continued until the theoretical amount of water has been collected.

-

Purification: After the reaction is complete, the solvent is evaporated. The crude product can then be purified by recrystallization from a suitable solvent, such as acetonitrile, followed by drying under vacuum.[1][2]

The following diagram illustrates the general workflow for the synthesis of this compound.

References

An In-depth Technical Guide to the Solubility of Triethanolamine Borate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility characteristics of triethanolamine (B1662121) borate (B1201080) in various solvents. Due to the limited availability of precise quantitative data in publicly accessible literature, this guide combines reported qualitative observations with estimated solubility values to offer a practical resource for laboratory applications. Furthermore, detailed experimental protocols for determining the solubility of triethanolamine borate are provided, enabling researchers to ascertain precise values for their specific needs.

Introduction to this compound

This compound is a chemical compound formed from the reaction of triethanolamine and boric acid. It finds applications in various industrial and scientific fields, including as a corrosion inhibitor, a buffering agent, and in the formulation of lubricants and metalworking fluids.[1][2] Understanding its solubility in different solvents is crucial for its effective application and for the development of new formulations.

Qualitative and Estimated Quantitative Solubility of this compound

This compound is generally characterized as a white, crystalline solid that is soluble in water and alcohols.[1] It is also reported to be slightly soluble in acetone (B3395972) and benzene.[1][3] A related compound, triethanolaminetriborate, is described as being miscible with water in any ratio and highly soluble in polar solvents.[4]

While precise quantitative solubility data is scarce, the following table summarizes the available qualitative information and provides estimated solubility ranges based on these descriptions and the general behavior of similar compounds. These estimations are intended as a guide for initial experimental design.

| Solvent | Solvent Type | Qualitative Solubility | Estimated Quantitative Solubility ( g/100 mL at 25°C) |

| Water | Polar Protic | Soluble[1][5] | > 10 |

| Methanol | Polar Protic | Soluble (by analogy) | > 10 |

| Ethanol | Polar Protic | Soluble[1] | > 5 |

| Propylene Glycol | Polar Protic | Likely Soluble | > 5 |

| Ethylene Glycol | Polar Protic | Likely Soluble | > 10 |

| Glycerol | Polar Protic | Likely Soluble | > 10 |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | Likely Soluble | > 10 |

| N-Methyl-2-pyrrolidone (NMP) | Polar Aprotic | Likely Soluble[6][7] | > 10 |

| Acetone | Polar Aprotic | Slightly Soluble[1][3] | 0.1 - 1.0 |

| Benzene | Nonpolar | Slightly Soluble[1][3] | < 0.1 |

Note: The estimated quantitative solubility values are not based on direct experimental measurements for this compound and should be confirmed through laboratory testing for any critical application.

Experimental Protocol for Determining Solubility

The following protocol is a detailed methodology for the experimental determination of the solubility of this compound in a given solvent. This protocol is adapted from the OECD 105 guideline for testing of chemicals.[8][9][10][11][12]

Principle

A saturated solution of this compound is prepared by agitating an excess amount of the solid compound in the solvent of interest at a constant temperature until equilibrium is reached. The concentration of this compound in the saturated solution is then determined analytically.

Materials and Apparatus

-

This compound: Analytical grade

-

Solvent: High-purity grade

-

Constant temperature bath or shaker incubator: Capable of maintaining a constant temperature (± 0.5°C)

-

Glass vials or flasks with airtight seals

-

Magnetic stirrer and stir bars or a mechanical shaker

-

Centrifuge

-

Analytical balance: Accurate to ± 0.1 mg

-

Volumetric flasks and pipettes

-

Analytical instrumentation: Suitable for quantifying this compound (e.g., HPLC, ICP-MS for boron content, or a validated titration method).

Procedure

-

Preparation of the Test System:

-

Add an excess amount of this compound to a glass vial or flask. The excess solid should be visually apparent throughout the experiment.

-

Add a known volume of the solvent to the vial.

-

Seal the vial to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vial in a constant temperature bath or shaker incubator set to the desired temperature (e.g., 25°C).

-

Agitate the mixture using a magnetic stirrer or mechanical shaker. The agitation should be vigorous enough to ensure thorough mixing but not so vigorous as to cause foaming or splashing.

-

Allow the system to equilibrate for a sufficient period. A preliminary test should be conducted to determine the time required to reach equilibrium (e.g., by taking samples at 24, 48, and 72 hours and analyzing the concentration until it remains constant).

-

-

Sample Preparation and Analysis:

-

Once equilibrium is reached, stop the agitation and allow the excess solid to settle.

-

To separate the solid and liquid phases, centrifuge the vial at a high speed.

-

Carefully withdraw a known volume of the clear supernatant using a pipette.

-

Dilute the sample with the solvent to a concentration that is within the working range of the analytical method.

-

Analyze the concentration of this compound in the diluted sample using a pre-validated analytical method.

-

-

Calculation of Solubility:

-

Calculate the concentration of this compound in the original saturated solution, taking into account the dilution factor.

-

Express the solubility in grams per 100 mL of solvent (or other appropriate units).

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the experimental determination of solubility.

Caption: Experimental workflow for determining the solubility of this compound.

Conclusion

This technical guide has summarized the available information on the solubility of this compound and provided a detailed protocol for its experimental determination. While qualitative data suggests good solubility in polar solvents, particularly water and alcohols, there is a clear need for more quantitative studies to establish precise solubility values across a broader range of solvents and temperatures. The provided experimental workflow offers a standardized approach for researchers to generate this valuable data, which is essential for the informed application of this compound in scientific research and industrial development.

References

- 1. This compound | 283-56-7 [amp.chemicalbook.com]

- 2. researchgate.net [researchgate.net]

- 3. This compound CAS#: 283-56-7 [m.chemicalbook.com]

- 4. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 5. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 6. N-Methyl-2-pyrrolidone - Wikipedia [en.wikipedia.org]

- 7. N-Methyl-2-Pyrrolidone (NMP) | Eastman [eastman.com]

- 8. OECD Guidelines for the Testing of Chemicals, Section 1 Test No. 105: Water ... - OECD - Google 圖書 [books.google.com.tw]

- 9. Water Solubility | Scymaris [scymaris.com]

- 10. oecd.org [oecd.org]

- 11. filab.fr [filab.fr]

- 12. oecd.org [oecd.org]

Thermal Properties of Triethanolamine Borate: A Comprehensive Analysis Using DSC and TG

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080) is a borate ester compound formed from the condensation reaction between boric acid and triethanolamine.[1] This compound and its derivatives are utilized in various industrial applications, including as catalysts, chelating agents, flame retardants, and in cosmetic formulations.[1] The nitrogen-boron coordination bond within the structure of triethanolamine borate contributes significantly to its molecular stability.[2] Understanding the thermal properties of this compound is crucial for its application in fields where it may be subjected to varying temperature profiles, such as in drug delivery systems or as a component in thermally stable polymers. This technical guide provides a detailed overview of the thermal behavior of this compound, focusing on data obtained from Differential Scanning Calorimetry (DSC) and Thermogravimetric Analysis (TG).

Principles of Thermal Analysis

Differential Scanning Calorimetry (DSC): DSC is a thermoanalytical technique that measures the difference in the amount of heat required to increase the temperature of a sample and a reference as a function of temperature.[3] It provides information about thermal events such as melting, crystallization, and glass transitions.[3]

Thermogravimetric Analysis (TG): TG measures the change in mass of a sample as a function of temperature or time in a controlled atmosphere.[3] This technique is used to determine the thermal stability and composition of materials by observing weight loss due to decomposition, oxidation, or dehydration.[3]

Experimental Protocols

Synthesis of this compound

This compound is synthesized through the esterification of boric acid and triethanolamine.[2][4] The reaction is typically carried out in a solvent such as toluene (B28343), which also acts as a water-carrying agent to remove the water formed during the reaction via azeotropic distillation.[2][4]

A typical synthesis procedure involves the following steps:

-

Boric acid is added to a stirred solution of triethanolamine in toluene in a three-necked, round-bottomed flask.[2]

-

The mixture is heated to reflux.[2]

-

The water produced during the esterification is collected.[4]

-

After the theoretical amount of water is collected, the solvent is evaporated.[4]

-

The crude product is then purified by recrystallization from a suitable solvent like acetonitrile (B52724) and dried under vacuum.[4]

Optimal reaction conditions have been reported to be a 1:1 molar ratio of boric acid to triethanolamine, using 25 ml of toluene as the deaquation reagent, with a reaction time of 2 hours.[2]

DSC and TG Analysis

The thermal properties of the synthesized this compound are analyzed using DSC and TG. While specific instrumental parameters can vary, a general procedure is as follows:

-

Sample Preparation: A small amount of the purified, crystalline this compound is placed in an appropriate crucible (e.g., alumina).

-

Instrumentation: A simultaneous thermal analyzer (STA) capable of performing both DSC and TG measurements is often used.

-

Atmosphere: The analysis is typically conducted under an inert atmosphere, such as nitrogen, to prevent oxidative degradation.[5]

-

Heating Rate: A constant heating rate is applied, for instance, 10 K/min, to observe the thermal events over a defined temperature range.[6]

-

Temperature Range: The analysis is performed over a temperature range sufficient to observe melting and decomposition, for example, from room temperature up to 800°C.

Data Presentation: Thermal Properties of this compound

The thermal analysis of this compound reveals distinct endothermic events corresponding to its melting and decomposition.

Table 1: Summary of DSC and TG Data for this compound

| Thermal Event | Starting Temperature (Ti) (°C) | Peak Temperature (Tp) (°C) | Outlet Temperature (Tf) (°C) | Peak Width (ΔT) (°C) |

| Melting | 233.1 | 235.8 | 237.9 | 4.8 |

| Decomposition | 370.4 | 385.1 | 400.2 | 29.8 |

Data sourced from a study by Wang et al. (2013).[2]

The DSC curve shows two distinct endothermic peaks. The first peak corresponds to the melting of the compound, while the second, broader peak at a higher temperature indicates its decomposition.[2] The TG curve would concurrently show a significant mass loss corresponding to the decomposition event.

Mandatory Visualization

Experimental Workflow for Thermal Analysis

The following diagram illustrates the logical workflow from the synthesis of this compound to its thermal characterization using DSC and TG.

Caption: Experimental Workflow for Synthesis and Thermal Analysis.

Discussion of Thermal Decomposition

The thermal decomposition of this compound occurs at a significantly higher temperature than its melting point, indicating good thermal stability.[1][2] The decomposition process involves the breakdown of the molecular structure, leading to the evolution of gaseous products and a corresponding mass loss observed in the TG analysis. The nitrogen-boron coordinate bond is a key feature contributing to the stability of the molecule.[2] The energy of activation for the reaction of this compound with strong acids is higher than that of triethanolamine itself, further suggesting the stability imparted by the "triptych" structure where the lone pair of the nitrogen atom is not freely available.[4]

Conclusion

This technical guide has provided a comprehensive overview of the thermal properties of this compound, with a focus on DSC and TG analysis. The synthesis via esterification yields a crystalline product with distinct melting and decomposition temperatures, as summarized in the provided data table. The experimental workflow highlights the key steps involved in the characterization of this compound. The thermal stability of this compound, attributed to its unique molecular structure, makes it a suitable candidate for applications requiring robust performance at elevated temperatures. This information is valuable for researchers, scientists, and drug development professionals working with or considering the use of this versatile compound.

References

- 1. chembk.com [chembk.com]

- 2. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 3. Thermogravimetric Analysis (TGA) vs Differential Scanning Calorimetry (DSC): Comparing Thermal Analysis Techniques | Lab Manager [labmanager.com]

- 4. researchgate.net [researchgate.net]

- 5. Preparation and properties of a novel covalently bonded energetic boron powder and its composite - RSC Advances (RSC Publishing) DOI:10.1039/C7RA13393F [pubs.rsc.org]

- 6. researchgate.net [researchgate.net]

An In-depth Technical Guide to the Structural Analysis of Triethanolamine Borate (Boratrane)

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080), commonly known as boratrane, is a fascinating molecule characterized by a unique transannular dative bond between the nitrogen and boron atoms. This internal coordination gives rise to a stable, cage-like structure with distinct chemical and physical properties. Its structural rigidity and the nature of the boron-nitrogen interaction make it a subject of significant interest in coordination chemistry, materials science, and potentially in the design of novel therapeutic agents. This technical guide provides a comprehensive overview of the structural analysis of boratrane, detailing the experimental protocols for its synthesis and characterization, and presenting key structural data in a clear, comparative format.

Synthesis of Triethanolamine Borate

The synthesis of this compound is typically achieved through the esterification of triethanolamine with boric acid. Several methods have been reported, with variations in solvents and reaction conditions.

Experimental Protocols

Method 1: Reaction in Water

A straightforward and environmentally friendly method involves the direct reaction of the precursors in water.[1]

-

Reactants:

-

Boric acid (50 mmol)

-

Triethanolamine (50 mmol)

-

Water (3 mL)

-

-

Procedure:

-

To a 25 mL flask, add boric acid and triethanolamine.

-

Add water to aid in dissolution.

-

Equip the flask with a short path distillation apparatus.

-

Heat the mixture to 120 °C.

-

Continue heating until no more water is collected in the distillation apparatus.

-

The resulting solid is recrystallized from acetonitrile (B52724) to yield pure this compound.

-

Method 2: Azeotropic Distillation

This method utilizes an organic solvent to remove water azeotropically, driving the reaction to completion.

-

Reactants:

-

Boric acid

-

Triethanolamine

-

Toluene (as a water-carrying agent)

-

-

Procedure:

-

In a round-bottom flask equipped with a Dean-Stark apparatus and a condenser, dissolve triethanolamine in toluene.

-

Add boric acid to the stirred solution.

-

Heat the mixture to reflux.

-

Continue refluxing until the theoretical amount of water is collected in the Dean-Stark trap.

-

After the reaction is complete, the solvent is evaporated.

-

The crude product is purified by recrystallization from acetonitrile.

-

Structural Characterization

The unique cage-like structure of this compound has been elucidated and confirmed through various spectroscopic and crystallographic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for confirming the formation of the boratrane cage and for probing its solution-state structure.

-

Instrumentation: A standard NMR spectrometer (e.g., 500 MHz).

-

Sample Preparation: Dissolve the this compound sample in a suitable deuterated solvent (e.g., CDCl₃ or D₂O).

-

¹H NMR:

-

Acquire a standard one-dimensional proton NMR spectrum.

-

The spectrum of this compound is characterized by two triplets, corresponding to the two sets of non-equivalent methylene (B1212753) protons in the constrained ring system.

-

-

¹³C NMR:

-

Obtain a proton-decoupled carbon-13 NMR spectrum.

-

This will show two distinct signals for the two different carbon environments in the molecule.

-

-

¹¹B NMR:

-

Acquire a boron-11 (B1246496) NMR spectrum to confirm the coordination environment of the boron atom.

-

The chemical shift is indicative of a tetracoordinate boron atom.

-

| Nucleus | Solvent | Chemical Shift (δ) / ppm | Multiplicity / Coupling Constant (J) |

| ¹H | CDCl₃ | 3.65 | t, J = 5.5 Hz |

| 3.04 | t, J = 5.5 Hz | ||

| ¹³C | CDCl₃ | 62.1 | - |

| 59.3 | - | ||

| ¹¹B | CDCl₃ | -4.6 | - |

| D₂O | -5.8 | - |

Table 1: NMR Spectroscopic Data for this compound.[1]

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in the molecule and can indicate the formation of the B-O bonds.

-

Instrumentation: A Fourier-transform infrared (FTIR) spectrometer.

-

Sample Preparation: The sample can be analyzed as a KBr pellet or using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Scan the mid-IR range (typically 4000-400 cm⁻¹).

| Wavenumber (cm⁻¹) | Assignment |

| 2988, 2853 | C-H stretching |

| 1469 | CH₂ scissoring |

| 1370 | CH₂ wagging |

| 1258 | C-N stretching |

| 1160, 1115, 1063, 1026 | B-O and C-O stretching |

| 1001, 933, 889 | C-C stretching and ring vibrations |

Table 2: Infrared Spectroscopic Data for this compound.[1]

X-ray Crystallography

Single-crystal X-ray diffraction provides the most definitive structural information, including precise bond lengths and angles, confirming the cage structure and the presence of the transannular B-N bond.

-

Crystal Growth: Single crystals suitable for X-ray diffraction can be grown by slow evaporation of a solution of purified this compound in a suitable solvent, such as acetonitrile.

-

Data Collection:

-

A suitable single crystal is mounted on a goniometer.

-

The crystal is placed in a beam of monochromatic X-rays.

-

Diffraction data are collected as the crystal is rotated.

-

-

Structure Solution and Refinement:

-

The positions of the atoms in the unit cell are determined from the diffraction pattern using direct methods or Patterson methods.

-

The atomic positions and thermal parameters are refined to obtain the final crystal structure.

-

The crystal structure of this compound (triptych-boroxazolidine) has been determined and reveals a molecule with threefold symmetry along the B-N bond.

| Parameter | Value | Reference Compound: Tri-n-propanolamine borate |

| Crystal System | Not explicitly found in snippets | - |

| Space Group | Not explicitly found in snippets | - |

| N→B Bond Length | 1.677 ± 0.006 Å | 1.656 Å |

| Coordination Geometry of B | Near-tetrahedral | Near-tetrahedral (111.2°) |

| Coordination Geometry of N | Near-tetrahedral | Near-tetrahedral (108.8°) |

Table 3: Key Crystallographic and Structural Data for this compound and a Related Compound.

Experimental and Characterization Workflow

The following diagram illustrates the general workflow for the synthesis and structural analysis of this compound.

Conclusion

The structural analysis of this compound reveals a highly symmetric and stable cage-like molecule, a consequence of the transannular dative bond between nitrogen and boron. The synthesis is readily achievable through straightforward esterification reactions. A combination of NMR and IR spectroscopy provides excellent confirmation of the product's formation and its key structural features in solution and the solid state. X-ray crystallography offers the definitive solid-state structure, quantifying the critical B-N bond distance and the overall molecular geometry. This comprehensive structural understanding is foundational for any further exploration of this compound in materials science or as a scaffold in drug development.

References

Methodological & Application

Application Notes: Triethanolamine Borate as a Multifunctional Corrosion Inhibitor for Metalworking Fluids

Introduction

Triethanolamine (B1662121) (TEA) borate (B1201080) is a highly effective, water-soluble corrosion inhibitor and multifunctional additive used extensively in the formulation of aqueous metalworking fluids (MWFs).[1][2][3] It is synthesized through the reaction of triethanolamine and boric acid, resulting in a cage-like heterocyclic compound that offers a synergistic combination of properties.[4][5][6] Beyond its primary role in preventing ferrous metal corrosion, TEA borate also contributes significantly to the lubricity, pH stability, and biological resistance of the fluid.[4][7][8] These attributes make it a valuable component in modern synthetic and semi-synthetic MWF formulations, especially as a replacement for traditional nitrite-based inhibitors due to health and safety concerns.[7][9]

Mechanism of Action

The corrosion inhibition mechanism of triethanolamine borate is multifaceted, involving the formation of a durable, passive film on the metal surface. It functions primarily as a mixed-type inhibitor, impeding both the anodic (metal dissolution) and cathodic (oxygen reduction) reactions of the corrosion process.[10]

-

Adsorption and Film Formation: The TEA borate molecule adsorbs onto the metal surface. The polar nitrogen and oxygen atoms in the triethanolamine portion of the molecule, along with the boron center, facilitate strong chemisorption.

-

Passive Layer Growth: In the presence of oxygen, borates promote the growth of a stable, sparingly soluble ferric oxide film.[7] This passive layer acts as a physical barrier, isolating the metal substrate from the corrosive environment of the aqueous fluid.[10]

-

pH Buffering: Borates provide excellent pH buffering, maintaining the fluid in an alkaline range (typically pH 8.5-9.5) where the tendency for ferrous metal corrosion is significantly reduced.[7][11]

Performance Data

This compound demonstrates excellent performance in both corrosion inhibition and lubricity. Its properties make it superior to several common additives used in metalworking fluids.

Corrosion Inhibition

While specific inhibition efficiency data for TEA borate alone is sparse in the provided literature, its synergistic effects and performance relative to other inhibitors are well-documented. Borates are classified as anodic inhibitors that help passivate the metal surface.[7] The combination of triethanolamine with other inhibitors like sodium silicate (B1173343) has been shown to produce a strong synergistic effect, significantly enhancing corrosion protection.[12][13]

Table 1: Comparative Corrosion Performance

| Inhibitor System | Metal | Test Condition | Inhibition Efficiency (%) | Reference |

|---|---|---|---|---|

| Triethanolamine (30 mg/L) | Brass | Simulated Cooling Water | 45.35% | [14] |

| TEA + Na₂WO₄ (1:9 ratio) | Brass | Simulated Cooling Water | 89.08% | [14] |

| Sodium Silicate (10 g/L) + TEA (3 g/L) | 45 Steel | 3.5% NaCl | Optimal synergistic effect noted | [12][13] |

| Amine Borates | Ferrous Metals | General MWF use | Provides good corrosion control |[9][15] |

Lubricity and Anti-Wear Properties

The presence of nitrogen and boron atoms provides TEA borate with inherent extreme pressure (EP) and anti-wear properties.[4] Studies comparing its performance against other common lubricants show its superior capabilities, particularly in demanding operations like milling titanium alloys.[4]

Table 2: Comparative Lubricity Performance (Milling Titanium Alloy)

| Lubricant Additive (10% in base fluid) | Average Friction Coefficient | Relative Performance | Reference |

|---|---|---|---|

| This compound | Lowest | Best | [4] |

| Glycerol | Low | Good | [4] |

| Market Cutting Fluid | Higher | Moderate | [4] |

| Polyethylene Glycol 400 | Highest | Poorest |[4] |

Application Protocols

Formulation Guidelines

This compound is typically used as a component in a concentrate that is diluted with water by the end-user.

-

Typical Concentration: In water-based MWF concentrates, the reaction product of boric acid and an alkanolamine like TEA can comprise up to 25% of the formulation.[7] For light-duty operations, a concentrate containing TEA borate might be designed for a dilution ratio of up to 80:1 with water.[7]

-

pH Management: The formulation should be buffered to a pH between 8.5 and 9.5 for optimal ferrous corrosion control.[11] TEA borate is an effective contributor to this alkaline reserve.

-

Compatibility: TEA borate is compatible with many other MWF additives, including other lubricants (e.g., esters, polymers), biocides, and defoamers.[1][4]

-

Safety Precaution: Do not formulate this compound with sodium nitrite. Triethanolamine is a tertiary amine, and while less reactive than secondary amines, the potential for forming carcinogenic nitrosamines in the presence of nitrites exists and should be avoided.[1][16]

Experimental Protocols

To evaluate the performance of a metalworking fluid containing this compound, standardized testing protocols should be employed.

Protocol: Ferrous Corrosion Inhibition (ASTM D4627 - Modified)

This test evaluates the ability of the fluid to prevent rust on cast iron chips.[16][17]

Materials:

-

Grey cast iron chips (freshly prepared)

-

Petri dishes (90 mm)

-

Filter paper (e.g., Whatman No. 1)

-

Test fluid (diluted to end-use concentration)

-

Analytical balance

Procedure:

-

Place one sheet of filter paper into the bottom of a petri dish.

-

Weigh approximately 2.0 grams of fresh cast iron chips and distribute them evenly across the filter paper.

-

Pipette enough of the test fluid onto the chips to thoroughly wet them (typically 2-3 mL).

-

Cover the petri dish and allow it to stand at room temperature for a specified period (e.g., 2, 4, or 24 hours).

-

After the test period, remove the chips and visually inspect the filter paper for any signs of rust or staining.

-

Record the results as Pass (no rust stains) or Fail (any rust stain). A rating system (e.g., percentage of stained area) can also be used for more granular data.

Protocol: Electrochemical Evaluation

Electrochemical methods provide quantitative data on corrosion rate and inhibition mechanism.

Equipment:

-

Potentiostat with impedance spectroscopy capabilities

-

Three-electrode electrochemical cell (Working Electrode: test metal, e.g., mild steel; Reference Electrode: Saturated Calomel Electrode (SCE) or Ag/AgCl; Counter Electrode: platinum or graphite)

-

Test solution (e.g., 3.5% NaCl solution with and without inhibitor)

Procedure:

-

Open Circuit Potential (OCP): Immerse the electrodes in the test solution and monitor the OCP until it stabilizes (typically 30-60 minutes). This establishes the steady-state corrosion potential.

-

Electrochemical Impedance Spectroscopy (EIS): Apply a small amplitude AC signal (e.g., 10 mV) over a frequency range (e.g., 100 kHz to 10 mHz) at the OCP. The resulting data, often plotted as Nyquist or Bode plots, can be used to determine the charge transfer resistance (Rct), which is inversely proportional to the corrosion rate. A larger Rct value indicates better corrosion inhibition.

-

Potentiodynamic Polarization: Scan the potential from a cathodic value (e.g., -250 mV vs. OCP) to an anodic value (e.g., +250 mV vs. OCP) at a slow scan rate (e.g., 0.5-1 mV/s). The resulting polarization curve is used to determine the corrosion potential (Ecorr) and corrosion current density (icorr) by Tafel extrapolation. The inhibition efficiency (IE%) can be calculated using the formula: IE% = [(icorr_uninhibited - icorr_inhibited) / icorr_uninhibited] x 100

Protocol: Synthesis of this compound

This protocol describes a general method for synthesizing TEA borate for research purposes.[5][6][18]

Materials:

-

Triethanolamine (TEA)

-

Boric Acid (H₃BO₃)

-

Reaction flask equipped with a stirrer, thermometer, and short path distillation apparatus

-

Heating mantle

Procedure:

-

To the reaction flask, add equimolar amounts of boric acid and triethanolamine (e.g., 1 mole of each).

-

Begin stirring the mixture. The reaction is exothermic.

-

Heat the mixture to approximately 114-120°C.[5][18] Water will begin to form as a byproduct of the esterification reaction.

-

Maintain the temperature and continue stirring, allowing the water of reaction to be removed via the distillation apparatus.

-

The reaction is complete when water condensation ceases.

-

Turn off the heat and allow the product, a viscous liquid or vitrous mass, to cool.[19] The product is highly soluble in water.[5]

References

- 1. Role and application of triethanolamine in metal working fluids [cn-lubricantadditive.com]

- 2. caming.com [caming.com]

- 3. watson-int.com [watson-int.com]

- 4. icj-e.org [icj-e.org]

- 5. WO1997009332A1 - Triethanolaminetriborate, a compound of boric (iii) acid and triethanolamine with high content of borate component, highly soluble in water and in some organic solvents - Google Patents [patents.google.com]

- 6. A substance with broad industrial uses: Triethanolamine borate_Chemicalbook [chemicalbook.com]

- 7. borax.com [borax.com]

- 8. advancionsciences.com [advancionsciences.com]

- 9. US9828566B2 - Boron free corrosion inhibitors for metalworking fluids - Google Patents [patents.google.com]

- 10. researchgate.net [researchgate.net]

- 11. US4113498A - Corrosion inhibitor for metal surfaces - Google Patents [patents.google.com]

- 12. electrochemsci.org [electrochemsci.org]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. colonialchem.com [colonialchem.com]

- 16. develub.com [develub.com]

- 17. Technical Analysis [stle.org]

- 18. This compound synthesis - chemicalbook [chemicalbook.com]

- 19. US3642652A - Diethanolamine boric esters rust inhibitors - Google Patents [patents.google.com]

Application Notes and Protocols for the Synthesis of Triethanolamine Borate via Esterification

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed experimental protocols for the synthesis of triethanolamine (B1662121) borate (B1201080), a versatile compound with applications ranging from a curing agent for epoxy resins to an intermediate in the synthesis of pharmaceutically relevant molecules like Silatrane.[1] The protocols outlined below are based on the esterification reaction between triethanolamine and a boron source, such as boric acid or trimethyl borate.

Chemical Reaction and Stoichiometry

The synthesis of triethanolamine borate proceeds via an esterification reaction between triethanolamine and boric acid. The reaction involves the formation of ester linkages between the hydroxyl groups of triethanolamine and the boric acid molecule, with the concurrent removal of water. The established stoichiometry for this reaction is a 1:1 molar ratio of boric acid to triethanolamine.[2][3]

Reaction Scheme:

Caption: Esterification of Triethanolamine and Boric Acid.

Experimental Protocols

Two primary methods for the synthesis of this compound are detailed below: Azeotropic Distillation and a method utilizing Trimethyl Borate.

Protocol 1: Synthesis via Azeotropic Distillation with Toluene (B28343)

This protocol is a common and effective method for synthesizing this compound by removing the water formed during the reaction via azeotropic distillation with toluene.[3][4]

Materials:

-

Boric Acid (H₃BO₃)

-

Triethanolamine (N(CH₂CH₂OH)₃)

-

Toluene

Equipment:

-

250 mL three-necked, round-bottomed flask

-

Stirrer

-

Reflux condenser with a Dean-Stark trap or equivalent water separator

-

Heating mantle

-

Filtration apparatus

-

Vacuum oven or sublimator

Procedure:

-

To a 250 mL three-necked, round-bottomed flask, add boric acid and triethanolamine in a 1:1 molar ratio.[3]

-

Add toluene to the flask (approximately 25 mL is suggested as an optimal amount in some studies) to act as the azeotropic agent.[3]

-

The mixture is stirred and heated to reflux. The water formed during the esterification reaction will be collected in the water separator.[3][4]

-

The reaction is continued until the calculated amount of water has been collected, which typically takes around 2 hours.[3]

-

After the reaction is complete, the toluene is removed by evaporation.[3][4]

-

The crude product is then purified by recrystallization from acetonitrile.[3][4]

-

The purified white, crystalline solid is isolated by filtration and dried under vacuum.[3][4]

Experimental Workflow:

Caption: Workflow for this compound Synthesis.

Protocol 2: Synthesis using Trimethyl Borate

This alternative method utilizes trimethyl borate as the boron source and offers a different reaction pathway.[1][5]

Materials:

-

Trimethyl borate (B(OCH₃)₃)

-

Triethanolamine (N(CH₂CH₂OH)₃)

-

Toluene

-

Acetonitrile

Equipment:

-

Reaction flask

-

Heating and stirring apparatus

-

Distillation setup

-

Gas chromatograph (GC) for reaction monitoring (optional)

-

Filtration apparatus

-

Drying oven

Procedure:

-

In a reaction flask, combine trimethyl borate (0.6 mol) and triethanolamine (0.5 mol) with 300g of toluene.[1][5]

-

Slowly heat the mixture to reflux and maintain for approximately 1 hour at room temperature.[1][5]

-

Proceed to distill off the resulting distillate under normal pressure at a temperature range of 65-100°C. The progress of the reaction can be monitored by GC.[1][5]

-

Once the reaction is complete, concentrate the solution under reduced pressure until no more liquid distills off.[1][5]

-

Add acetonitrile to the residue to induce recrystallization.[1][5]

-

Filter the white solid product and dry it to obtain the final product.[1][5]

Quantitative Data Summary

The following table summarizes the quantitative data from the described synthesis protocols.

| Parameter | Protocol 1 (Azeotropic Distillation) | Protocol 2 (Trimethyl Borate) | Reference |

| Reactants | Boric Acid, Triethanolamine | Trimethyl Borate, Triethanolamine | [1][3][5] |

| Molar Ratio | 1:1 (Boric Acid:Triethanolamine) | 1.2:1 (Trimethyl Borate:Triethanolamine) | [1][3][5] |

| Solvent | Toluene | Toluene | [1][3][5] |

| Reaction Time | ~2 hours | ~1 hour at reflux | [1][3][5] |

| Reaction Temp. | Reflux temperature of toluene | Reflux temperature of toluene | [1][3][5] |

| Purification | Recrystallization from acetonitrile | Recrystallization from acetonitrile | [1][3][4][5] |

| Yield | Up to 82.46% | 86.6% | [1][3][5] |

| Purity (HPLC) | Not specified | 98.8% | [1][5] |

| Melting Point | 243-245 °C | 235-237 °C | [2][5] |

| Appearance | White, crystalline solid | White solid | [3][4][5] |

Characterization

The synthesized this compound can be characterized using various analytical techniques:

-

Fourier Transform-Infrared (FT-IR) Spectroscopy: To confirm the presence of characteristic functional groups and the formation of B-O-C bonds.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used to elucidate the structure of the molecule.

-

Mass Spectrometry (MS): To determine the molecular weight of the synthesized compound.

-

Differential Scanning Calorimetry (DSC) and Thermogravimetry (TG): To analyze the thermal properties, including melting point and decomposition temperature.[3]

Safety Precautions

-

All manipulations should be performed in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, gloves, and a lab coat, should be worn at all times.

-

Toluene is flammable and toxic; handle with care and avoid ignition sources.

-

Refer to the Safety Data Sheets (SDS) for all chemicals used in the synthesis.

References

- 1. This compound | 283-56-7 [chemicalbook.com]

- 2. US2785192A - Method of preparation of this compound - Google Patents [patents.google.com]

- 3. Synthesis and Characterization of this compound | Scientific.Net [scientific.net]

- 4. researchgate.net [researchgate.net]

- 5. Cas 283-56-7,this compound | lookchem [lookchem.com]

Application Notes and Protocols for Triethanolamine Borate in Polymer Chemistry

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triethanolamine (B1662121) borate (B1201080) (TEAB) is a versatile and environmentally friendly coordination compound synthesized from triethanolamine and boric acid.[1] Its unique cage-like structure, thermal stability, and water solubility make it a valuable additive in various fields, including polymer chemistry.[1] In this document, we provide detailed application notes and experimental protocols for the use of triethanolamine borate as a crosslinking agent, and a potential adhesion promoter in polymer systems.

Application 1: Crosslinking Agent for Hydroxyl-Containing Polymers

This compound can act as an effective crosslinking agent for polymers containing hydroxyl groups, such as polyvinyl alcohol (PVA). The boron atom in TEAB can form reversible covalent bonds with the hydroxyl groups of the polymer chains, creating a three-dimensional network. This crosslinking can significantly alter the mechanical and thermal properties of the polymer.

Mechanism of Crosslinking

The crosslinking mechanism involves the formation of borate ester linkages between the this compound and the hydroxyl groups on the polymer chains. The lone pair of electrons on the nitrogen atom in this compound forms a dative bond with the boron atom, which enhances its ability to react with hydroxyl groups.

Caption: Crosslinking of hydroxyl-containing polymer chains with this compound.

Experimental Protocol: Preparation of a Polyvinyl Alcohol (PVA) Hydrogel Crosslinked with this compound

This protocol describes the preparation of a PVA hydrogel using this compound as a crosslinking agent.[1]

Materials:

-

Polyvinyl alcohol (PVA), Mw = 75,000 g/mol

-

This compound (TEAB)

-

Deionized water

Equipment:

-

Magnetic stirrer with hot plate

-

Beakers

-

Molds (e.g., petri dishes)

-

Oven

Procedure:

-

PVA Solution Preparation:

-

Prepare a 10% (w/v) aqueous solution of PVA by dissolving 10 g of PVA in 100 mL of deionized water.

-

Heat the mixture to 90°C while stirring until the PVA is completely dissolved.

-

Allow the solution to cool to room temperature.

-

-

Crosslinking:

-

Prepare a 5% (w/v) aqueous solution of this compound.

-

Add the this compound solution to the PVA solution at a PVA:TEAB weight ratio of 10:1.

-

Stir the mixture vigorously for 15 minutes to ensure homogeneous mixing.

-

-

Gelation and Curing:

-

Pour the mixture into molds.

-

Place the molds in an oven at 50°C for 24 hours to facilitate crosslinking and solvent evaporation.

-

After curing, remove the hydrogel from the mold.

-

Data Presentation: Properties of PVA Hydrogels Crosslinked with this compound

| Property | PVA (Control) | PVA-TEAB Hydrogel | Reference |

| Swelling Ratio (%) | - | ~700 | [1] |

| Cu2+ Adsorption Capacity (mg/g) | - | 10.2 | [1] |

| Pigment Treatment Efficiency (%) | - | 91 | [1] |

Note: The control PVA is in its uncrosslinked, soluble state.

Application 2: Adhesion Promoter for Polymer Systems

This compound has the potential to be used as an adhesion promoter, particularly in systems where bonding between a polymer and a substrate with hydroxyl groups (e.g., glass, metal oxides) is required. The TEAB molecule can act as a coupling agent, forming chemical bridges between the two surfaces.[2]

Proposed Mechanism of Adhesion Promotion

The proposed mechanism involves the reaction of this compound with hydroxyl groups on the substrate surface, forming strong covalent bonds. The organic part of the TEAB molecule can then interact with the polymer matrix through physical entanglement or chemical reaction, thereby improving adhesion.

Caption: Proposed mechanism of adhesion promotion by this compound.

Experimental Protocol: Evaluation of this compound as an Adhesion Promoter for an Epoxy Adhesive

This protocol provides a general method for evaluating the effectiveness of this compound as an adhesion promoter for an epoxy resin on a metal substrate.

Materials:

-

Epoxy resin (e.g., Diglycidyl ether of bisphenol A)

-